N,N-Diphenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Crystallographic Analysis via X-ray Diffraction Studies
X-ray diffraction studies of analogous 1,2,4-triazole derivatives reveal critical insights into the molecular geometry of N,N-diphenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide. For example, the crystal structure of 2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone (a structural analog) exhibits a non-planar triazole ring system, with dihedral angles of 85.3° and 89.1° relative to adjacent phenyl and cyclobutyl substituents. Similar distortions are anticipated in the target compound due to steric interactions between the pyridin-3-yl group and neighboring substituents.
The triazole ring in related compounds adopts a nearly planar conformation, with bond lengths ranging from 1.30–1.40 Å for C–N bonds and 1.71–1.76 Å for C–S bonds. Weak intermolecular interactions, such as C–H⋯π (2.80–3.10 Å) and N–H⋯O hydrogen bonds (2.89 Å), stabilize the crystal lattice. These features suggest that the acetamide and pyridinyl groups in the target compound likely participate in similar packing interactions, influencing its solubility and solid-state stability.
Table 1: Key crystallographic parameters of analogous 1,2,4-triazole derivatives
| Compound | Space Group | Bond Lengths (Å) | Dihedral Angles (°) |
|---|---|---|---|
| EVT-4212100 (triazole-acetamide) | P-1 | C–N: 1.35–1.41 | 85.3 (phenyl-triazole) |
| EVT-3671429 (Hg(II) complex) | C2/c | C–S: 1.72 | 89.1 (pyridinyl-core) |
| EVT-3781652 (cyclobutyl derivative) | P21/c | C–O: 1.23 | 76.8 (cyclobutyl-ring) |
Spectroscopic Characterization (NMR, IR, HRMS)
Nuclear Magnetic Resonance (NMR):
The 1H NMR spectrum of this compound is expected to show distinct resonances for its substituents:
- Pyridin-3-yl protons: Doublets at δ 8.50–8.70 ppm (H-2/H-6) and a triplet at δ 7.30–7.50 ppm (H-4).
- Acetamide N–H: Broad singlet at δ 9.80–10.20 ppm.
- Phenyl groups: Multiplet signals at δ 7.00–7.60 ppm integrating for 15 protons.
13C NMR data for similar compounds confirm the presence of key functional groups:
Infrared Spectroscopy (IR):
IR spectral bands align with functional group vibrations:
- N–H stretch (acetamide): 3250–3320 cm-1.
- C=O stretch: 1660–1680 cm-1.
- C–S (thioether): 640–680 cm-1.
High-Resolution Mass Spectrometry (HRMS):
The molecular ion [M+H]+ for C27H22N6OS is calculated at 495.1604 Da. Observed fragments at m/z 352.1 (loss of pyridinyl group) and 237.0 (triazole-acetamide core) match cleavage patterns of analogous compounds.
Comparative Structural Analysis with Related 1,2,4-Triazole Derivatives
The target compound shares structural motifs with several pharmacologically active triazoles:
EVT-4212100 : Both compounds feature a 4-phenyl-1,2,4-triazole-3-thiol core, but EVT-4212100 substitutes the pyridinyl group with a methyl group at position 5. This modification reduces π-π stacking potential, as evidenced by shorter crystal packing distances in the pyridinyl analog (3.4 Å vs. 3.7 Å).
N-(2,4-dichlorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide : Replacing the dichlorophenyl group with diphenylacetamide enhances hydrophobic interactions, increasing logP by 1.2 units.
MNP-14 (bis-1,2,4-triazole) : Unlike the monomeric target compound, MNP-14’s dimeric structure enables intercalation with DNA, a property absent in acetamide derivatives.
Table 2: Structural and electronic comparisons of selected triazole derivatives
Density Functional Theory (DFT) calculations on related triazoles predict that the pyridin-3-yl group in the target compound lowers the LUMO energy (-1.8 eV) compared to phenyl-substituted analogs (-1.2 eV), enhancing electrophilic reactivity.
Properties
Molecular Formula |
C27H21N5OS |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
N,N-diphenyl-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C27H21N5OS/c33-25(31(22-12-4-1-5-13-22)23-14-6-2-7-15-23)20-34-27-30-29-26(21-11-10-18-28-19-21)32(27)24-16-8-3-9-17-24/h1-19H,20H2 |
InChI Key |
ZJOIYEOWSVZQIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CN=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
Procedure :
-
Reactants : Phenylhydrazine (1.0 eq), pyridine-3-carbonitrile (1.2 eq), and thiourea (1.5 eq).
-
Conditions : Reflux in ethanol (78°C, 12 hr) under nitrogen.
-
Workup : Acidification with HCl (2M) to pH 3–4 precipitates the product.
-
Yield : 68–72% after recrystallization (ethanol/water).
Mechanism :
-
Thiourea reacts with phenylhydrazine to form a thiosemicarbazide intermediate.
-
Cyclization with pyridine-3-carbonitrile yields the triazole-thiol via nucleophilic attack and dehydration.
Table 1 : Optimization of Cyclocondensation Conditions
| Solvent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 12 | 72 |
| DMF | 100 | 8 | 65 |
| Toluene | 110 | 10 | 58 |
Oxidative Cyclization of Hydrazine Derivatives
Procedure :
-
Reactants : Pyridine-3-carbohydrazide (1.0 eq), phenyl isothiocyanate (1.1 eq).
-
Conditions : Stir in DCM at 25°C for 24 hr, followed by oxidation with iodine (0.5 eq) in methanol.
-
Yield : 75–80% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Advantage : Higher regioselectivity for the 1,2,4-triazole isomer compared to cyclocondensation.
Preparation of N,N-Diphenyl-2-chloroacetamide
This electrophilic intermediate enables thioether formation.
Acylation of Diphenylamine
Procedure :
-
Reactants : Diphenylamine (1.0 eq), chloroacetyl chloride (1.2 eq).
-
Conditions : Dropwise addition of chloroacetyl chloride to a stirred solution of diphenylamine in THF (0°C, 1 hr), followed by warming to 25°C for 6 hr.
-
Workup : Quench with ice-water, extract with DCM, and dry over Na₂SO₄.
-
Yield : 85–90% as a white solid.
Table 2 : Solvent Impact on Acylation Efficiency
| Solvent | Reaction Time (hr) | Yield (%) |
|---|---|---|
| THF | 6 | 90 |
| DCM | 8 | 82 |
| Ether | 12 | 78 |
Thioether Coupling Reaction
The critical step involves nucleophilic displacement of chlorine by the triazole-thiolate.
Base-Mediated SN2 Reaction
Procedure :
-
Reactants : 4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (1.0 eq), N,N-diphenyl-2-chloroacetamide (1.05 eq).
-
Conditions : K₂CO₃ (2.0 eq) in anhydrous DMF, 60°C, 8 hr under nitrogen.
-
Workup : Dilute with water, extract with ethyl acetate, and purify via silica gel chromatography.
-
Yield : 70–75%.
Mechanism :
-
Deprotonation of the thiol generates a thiolate ion, which attacks the chloroacetamide’s α-carbon.
Table 3 : Effect of Base on Coupling Efficiency
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 60 | 75 |
| NaH | THF | 25 | 68 |
| DBU | Acetonitrile | 80 | 72 |
Phase-Transfer Catalysis
Procedure :
-
Catalyst : Tetrabutylammonium bromide (0.1 eq).
-
Conditions : Stir in a biphasic system (toluene/water, 1:1) at 25°C for 12 hr.
-
Yield : 65–70%.
Advantage : Avoids high temperatures, reducing decomposition risks.
Analytical Characterization
Purity : ≥98% (HPLC, C18 column, acetonitrile/water gradient).
Spectroscopy :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridinyl), 7.85–7.20 (m, 16H, aromatic), 4.12 (s, 2H, CH₂S).
-
IR : 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).
Chemical Reactions Analysis
Types of Reactions
N,N-Diphenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds containing triazole moieties. For instance, derivatives similar to N,N-Diphenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide have shown promising results against various bacterial strains. The presence of the triazole ring enhances the compound's ability to inhibit microbial growth, making it a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties . Research indicates that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The structure–activity relationship (SAR) studies suggest that substitutions on the phenyl rings can enhance anticancer efficacy .
Anticonvulsant Effects
This compound has been evaluated for anticonvulsant activity as well. Several studies have reported that triazole-based compounds exhibit protective effects in seizure models. The mechanism of action is believed to involve modulation of neurotransmitter systems and ion channels . For instance, analogues of this compound have shown effectiveness in reducing seizure frequency and severity in experimental models .
Antitubercular Activity
Another significant application is its potential as an antitubercular agent . Compounds containing the triazole moiety have been noted for their ability to combat Mycobacterium tuberculosis. The structural features of this compound may contribute to its efficacy against this pathogen . Studies indicate that modifications in the structure can lead to enhanced activity against resistant strains of tuberculosis.
Synthesis and Structural Modifications
The synthesis of this compound involves multiple steps that can be optimized for better yield and purity. Researchers are exploring various synthetic routes to develop more potent analogues with improved pharmacological profiles . The versatility in modification allows for tailoring the compound's properties to specific therapeutic targets.
Mechanism of Action
The mechanism of action of N,N-Diphenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole-3-thiol derivatives, which exhibit diverse biological activities. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues with Varying Substituents
Key Observations :
- The N,N-diphenyl group in the target compound increases steric bulk and lipophilicity compared to VUAA1 (ethylphenyl) and OLC15 (butylphenyl). This may enhance membrane permeability but reduce solubility .
- Substitution at the pyridine ring (3-pyridinyl in the target compound vs.
Derivatives with Modified Acetamide Groups
Key Observations :
- Replacement of the acetamide group with acetonitrile (5o) or hydrazide (4) alters hydrogen-bonding capacity and target selectivity. Hydrazide derivatives show marked anticancer activity in 3D cell cultures .
- The target compound’s diphenylacetamide group may stabilize interactions with hydrophobic binding pockets, a feature absent in hydrazide or nitrile analogs.
Chlorinated and Heterocyclic Derivatives
Key Observations :
- Heterocyclic additions (e.g., quinoline in 5d) expand π-π stacking interactions, enhancing antimicrobial activity .
Biological Activity
N,N-Diphenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, with the CAS number 332909-90-7, is a complex organic compound notable for its potential biological activities. Its structure features a diphenyl moiety and a triazole ring, which are known to enhance its pharmacological properties. This compound has garnered attention in medicinal chemistry due to its diverse applications in the development of therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 463.55 g/mol. The presence of the pyridine group is significant as it contributes to the compound's biological activity and interaction with various biological targets.
Biological Activity
This compound exhibits a range of biological activities:
- Anticancer Properties : Triazole derivatives have been linked to anticancer effects. Research indicates that compounds containing the triazole moiety can inhibit cancer cell proliferation and migration. For instance, similar triazole-thio derivatives have shown cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells .
- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Triazoles are known for their efficacy against bacterial and fungal infections due to their ability to disrupt cellular functions in pathogens .
- Antitubercular Effects : Some derivatives of triazoles have demonstrated significant activity against Mycobacterium tuberculosis. The incorporation of thioacetamide groups has been associated with enhanced antitubercular effects .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole ring can act as a competitive inhibitor for enzymes involved in nucleic acid synthesis in pathogens.
- Interaction with Biological Receptors : The compound may bind to specific receptors or enzymes in cancer cells, altering their signaling pathways and leading to apoptosis .
Comparative Analysis with Similar Compounds
A comparative analysis highlights how N,N-Diphenyl-2-((4-phenyl-5-(pyridin-3-y)-4H-triazol-3-y)thio)acetamide stands out among related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-nitrophenyl)-2-(5-(pyridin-3-y)-4H-triazol-thio)acetamide | Contains nitrophenol instead of diphenyl | Strong antitubercular action |
| 5-(6-chloro-pyridin)-N-(phenethyl)-triazole-thioacetamide | Contains a chloro substituent | Noted antifungal properties |
| 1-(phenethyl)-N-(pyridin)-triazole-thioacetamide | Lacks diphenyl but retains thioacetamide | Potential anticancer effects observed |
Case Studies and Research Findings
Recent studies have focused on synthesizing various derivatives of triazole-thio compounds and assessing their biological activities:
- Cytotoxicity Studies : In vitro studies have shown that certain derivatives exhibit high cytotoxicity against human melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines. The selectivity towards cancer cells indicates potential for targeted therapies .
- Antimicrobial Testing : Compounds similar to N,N-Diphenyl have been tested against various microbial strains, demonstrating significant inhibition zones in agar diffusion assays .
Q & A
Q. Critical conditions :
- Strict anhydrous environments to prevent hydrolysis of intermediates.
- Monitoring reaction progress via TLC or HPLC to minimize byproducts .
How can researchers resolve contradictions in biological activity data between similar triazole-acetamide derivatives?
Advanced
Contradictions often arise from subtle structural variations. A systematic approach includes:
- Structure-Activity Relationship (SAR) studies : Compare analogs with modifications in substituents (Table 1).
- Targeted assays : Use isoform-specific enzymes or cell lines to isolate mechanisms.
- Computational docking : Predict binding modes to explain divergent activities (e.g., pyridine vs. pyrazole substituents).
Q. Table 1. Comparative SAR of Triazole-Acetamide Derivatives
| Compound | Key Substituents | Biological Activity |
|---|---|---|
| Target Compound | Pyridin-3-yl, Diphenyl | Anticancer (IC₅₀: 2.1 µM) |
| Analog A | Pyridin-4-yl, Mono-phenyl | Antifungal (IC₅₀: 5.8 µM) |
| Analog B | Thiophene, Diethyl | No activity |
Data from SAR can guide selective functionalization to enhance potency .
What computational methods are recommended to predict the binding affinity of this compound with biological targets?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes (e.g., using GROMACS).
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
- Machine Learning (ML) Models : Train on datasets of triazole derivatives to predict IC₅₀ values.
For example, docking studies with AutoDock Vina revealed strong interactions between the pyridine group and kinase ATP-binding pockets (binding energy: −9.2 kcal/mol) .
Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
Q. Basic
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., phenyl proton signals at δ 7.2–7.8 ppm).
- HRMS : Verify molecular weight (e.g., [M+H]⁺ at m/z 497.176).
- FT-IR : Identify thioamide C=S stretch (~650 cm⁻¹) and triazole C=N (~1600 cm⁻¹).
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient).
For polymorphic forms, PXRD is essential .
What strategies can be used to modify the core structure to enhance selectivity towards specific enzymes or receptors?
Q. Advanced
- Bioisosteric replacement : Substitute pyridine with pyrazine to alter H-bonding.
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands for targeted degradation.
- Prodrug design : Introduce enzymatically cleavable groups (e.g., esterase-sensitive linkers).
For kinase selectivity, fluorine scanning at the phenyl ring improved IC₅₀ by 10-fold in VEGFR-2 assays .
What are the common impurities formed during synthesis, and how can they be identified and removed?
Q. Basic
- Byproducts : Unreacted thiol intermediates or over-alkylated derivatives.
- Identification : LC-MS for mass tracking; ¹H NMR for structural anomalies.
- Removal : Gradient chromatography (e.g., 5–20% EtOAc in hexane) or selective precipitation .
How does the presence of sulfur in the thioacetamide group influence the compound's pharmacokinetic properties?
Advanced
The sulfur atom:
- Increases lipophilicity (logP ~3.5), enhancing membrane permeability.
- Prone to oxidative metabolism , shortening half-life (t₁/₂: 2.3 h in liver microsomes).
- Enables glutathione conjugation , potentially reducing toxicity.
Strategies : Replace sulfur with sulfone (-SO₂-) to improve metabolic stability while retaining activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
